molecular formula C16H19N5O2 B6913285 N-(2,4-dimethoxyphenyl)-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

N-(2,4-dimethoxyphenyl)-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B6913285
M. Wt: 313.35 g/mol
InChI Key: JJJOFOLGYXCQDG-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a synthetic organic compound belonging to the class of triazolopyrimidines

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2/c1-4-5-11-8-15(21-16(19-11)17-10-18-21)20-13-7-6-12(22-2)9-14(13)23-3/h6-10,20H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJJOFOLGYXCQDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=NC=NN2C(=C1)NC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine typically involves a multi-step process:

  • Formation of the Triazolopyrimidine Core: : The initial step involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a pyrimidine ring. This can be achieved by reacting 1,2,4-triazole-5-amine with a pyrimidine derivative under reflux conditions in the presence of a base like triethylamine in a solvent such as dimethylformamide (DMF).

  • Substitution Reaction: : The next step involves the introduction of the 2,4-dimethoxyphenyl group. This can be done through a nucleophilic substitution reaction where the triazolopyrimidine core reacts with 2,4-dimethoxyphenyl chloride in the presence of a base.

  • Alkylation: : The final step is the alkylation of the triazolopyrimidine core with a propyl halide to introduce the propyl group at the desired position.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the triazolopyrimidine ring, potentially leading to ring-opening or hydrogenation of double bonds.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Hydrogenated triazolopyrimidine derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

    Medicinal Chemistry: It serves as a scaffold for developing new drugs, particularly those targeting neurological disorders or cancer.

    Biological Studies: The compound can be used to study enzyme interactions and receptor binding due to its unique structure.

    Industrial Applications: It may be used in the synthesis of advanced materials or as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrimidine core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethoxyphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
  • N-(2,4-dimethoxyphenyl)-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
  • N-(2,4-dimethoxyphenyl)-5-butyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Uniqueness

The uniqueness of N-(2,4-dimethoxyphenyl)-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine lies in its specific substitution pattern, which can influence its binding affinity and selectivity towards biological targets. The propyl group at the 5-position may confer distinct pharmacokinetic properties, such as improved membrane permeability or metabolic stability, compared to its methyl or ethyl analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

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